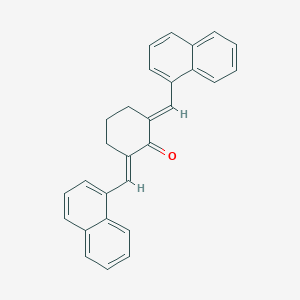

2,6-Bis(1-naphthylmethylene)cyclohexanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,6-Bis(1-naphthylmethylene)cyclohexanone, also known as BNCH, is a synthetic compound with potential applications in various scientific research fields. It is a yellow crystalline powder that is sparingly soluble in water but soluble in organic solvents. BNCH has a unique chemical structure that makes it useful in the development of new drugs, materials, and catalysts.

Mechanism Of Action

The mechanism of action of 2,6-Bis(1-naphthylmethylene)cyclohexanone is not fully understood. It is believed to act through the modulation of ion channels and the inhibition of enzymes involved in cancer cell proliferation. 2,6-Bis(1-naphthylmethylene)cyclohexanone has also been shown to induce apoptosis in cancer cells.

Biochemical And Physiological Effects

2,6-Bis(1-naphthylmethylene)cyclohexanone has been shown to have both biochemical and physiological effects. In vitro studies have shown that 2,6-Bis(1-naphthylmethylene)cyclohexanone inhibits the growth of cancer cells and induces apoptosis. It has also been shown to modulate ion channels, which could have implications for the treatment of neurological disorders. In vivo studies have shown that 2,6-Bis(1-naphthylmethylene)cyclohexanone has low toxicity and is well-tolerated by animals.

Advantages And Limitations For Lab Experiments

One advantage of using 2,6-Bis(1-naphthylmethylene)cyclohexanone in lab experiments is its unique chemical structure, which allows for the development of new drugs and materials. It is also relatively easy to synthesize and has low toxicity. However, one limitation of using 2,6-Bis(1-naphthylmethylene)cyclohexanone is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, more research is needed to fully understand the mechanism of action of 2,6-Bis(1-naphthylmethylene)cyclohexanone and its potential applications in various scientific research fields.

Future Directions

There are several future directions for research involving 2,6-Bis(1-naphthylmethylene)cyclohexanone. One potential direction is the development of new drugs based on 2,6-Bis(1-naphthylmethylene)cyclohexanone's unique chemical structure. Another potential direction is the use of 2,6-Bis(1-naphthylmethylene)cyclohexanone as a fluorescent probe for the detection of metal ions in biological samples. Additionally, more research is needed to fully understand the mechanism of action of 2,6-Bis(1-naphthylmethylene)cyclohexanone and its potential applications in the treatment of neurological disorders.

Synthesis Methods

The synthesis of 2,6-Bis(1-naphthylmethylene)cyclohexanone involves the condensation reaction between 2-naphthaldehyde and cyclohexanone in the presence of an acid catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The yield of 2,6-Bis(1-naphthylmethylene)cyclohexanone can be improved by using a higher concentration of reactants and optimizing the reaction conditions.

Scientific Research Applications

2,6-Bis(1-naphthylmethylene)cyclohexanone has been used in various scientific research fields, including organic synthesis, materials science, and medicinal chemistry. In organic synthesis, 2,6-Bis(1-naphthylmethylene)cyclohexanone has been used as a building block for the synthesis of complex molecules. It has also been used as a ligand in catalysis reactions. In materials science, 2,6-Bis(1-naphthylmethylene)cyclohexanone has been used as a fluorescent probe for the detection of metal ions. In medicinal chemistry, 2,6-Bis(1-naphthylmethylene)cyclohexanone has shown potential as an anticancer agent and a modulator of ion channels.

properties

CAS RN |

18977-34-9 |

|---|---|

Product Name |

2,6-Bis(1-naphthylmethylene)cyclohexanone |

Molecular Formula |

C28H22O |

Molecular Weight |

374.5 g/mol |

IUPAC Name |

(2E,6E)-2,6-bis(naphthalen-1-ylmethylidene)cyclohexan-1-one |

InChI |

InChI=1S/C28H22O/c29-28-24(18-22-12-5-10-20-8-1-3-16-26(20)22)14-7-15-25(28)19-23-13-6-11-21-9-2-4-17-27(21)23/h1-6,8-13,16-19H,7,14-15H2/b24-18+,25-19+ |

InChI Key |

RQLOEGRFORZSTA-SIHVKLMXSA-N |

Isomeric SMILES |

C1C/C(=C\C2=CC=CC3=CC=CC=C23)/C(=O)/C(=C/C4=CC=CC5=CC=CC=C45)/C1 |

SMILES |

C1CC(=CC2=CC=CC3=CC=CC=C32)C(=O)C(=CC4=CC=CC5=CC=CC=C54)C1 |

Canonical SMILES |

C1CC(=CC2=CC=CC3=CC=CC=C32)C(=O)C(=CC4=CC=CC5=CC=CC=C54)C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.